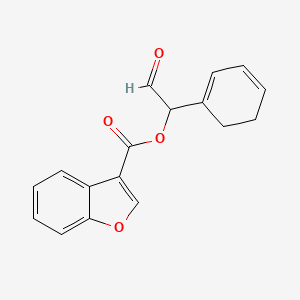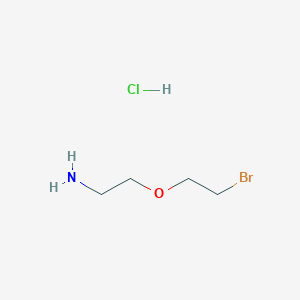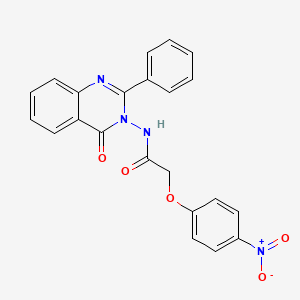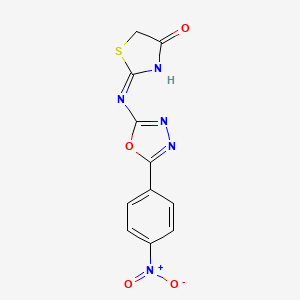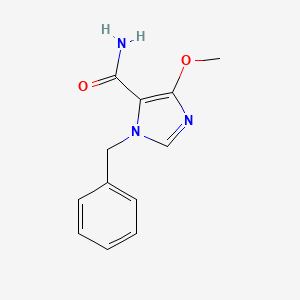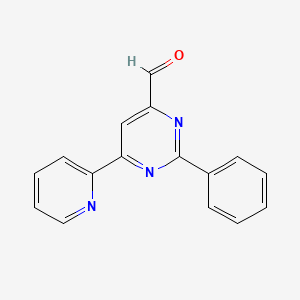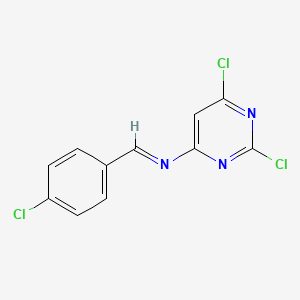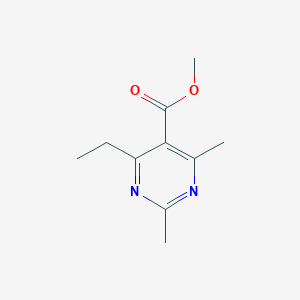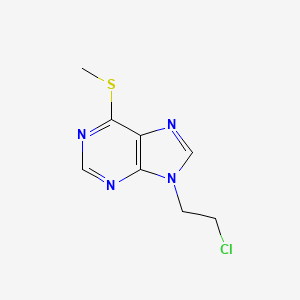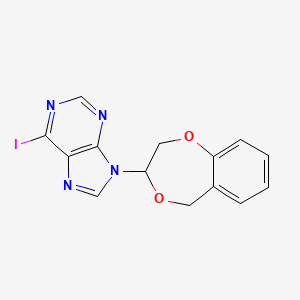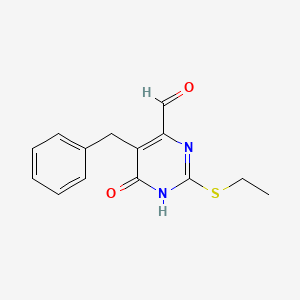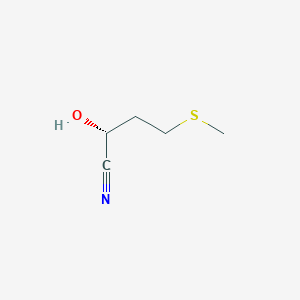
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile is an organic compound characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a nitrile group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile typically involves the reaction of 2-hydroxybutanenitrile with methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. Additionally, advanced purification techniques, such as crystallization and high-performance liquid chromatography, are employed to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine, which can further react to form various derivatives.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates that can interact with various cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-hydroxy-4-methylsulfanylbutanoate: Similar structure but with a carboxylate group instead of a nitrile group.
(2R)-2-hydroxy-4-methylsulfanylbutanamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs with carboxylate or amide groups. The combination of hydroxyl, methylsulfanyl, and nitrile groups in a single molecule provides a versatile platform for chemical modifications and functionalization.
Eigenschaften
Molekularformel |
C5H9NOS |
|---|---|
Molekulargewicht |
131.20 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-4-methylsulfanylbutanenitrile |
InChI |
InChI=1S/C5H9NOS/c1-8-3-2-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
VWWOJJANXYSACS-RXMQYKEDSA-N |
Isomerische SMILES |
CSCC[C@H](C#N)O |
Kanonische SMILES |
CSCCC(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


